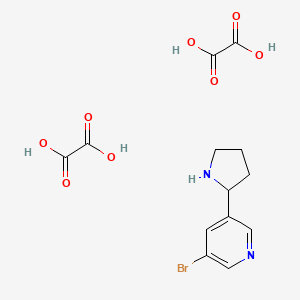

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid

Beschreibung

3-Bromo-5-pyrrolidin-2-ylpyridine combined with oxalic acid is a hybrid compound comprising a brominated pyridine-pyrrolidine derivative and oxalic acid. This combination may enhance solubility or modify reactivity in synthetic pathways. Oxalic acid, a dicarboxylic acid with pKa values of 1.27 and 4.27, is widely used in metal chelation, pH adjustment, and as a reducing agent .

Eigenschaften

Molekularformel |

C13H15BrN2O8 |

|---|---|

Molekulargewicht |

407.17 g/mol |

IUPAC-Name |

3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid |

InChI |

InChI=1S/C9H11BrN2.2C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-1(4)2(5)6/h4-6,9,12H,1-3H2;2*(H,3,4)(H,5,6) |

InChI-Schlüssel |

QNXHHWZDDQYRCR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination and Cyclization

The synthesis begins with bromination of a pyrazine precursor, followed by cyclization to form the imidazo[1,5-a]pyrazine core. Phosphorus oxychloride (POCl₃) is employed as both a cyclizing agent and solvent, enabling efficient ring closure at 70–75°C.

Key Reaction Conditions

Pyrrolidine Substitution

A chiral pyrrolidine moiety is introduced via nucleophilic substitution. Tetrahydrofuran (THF) and acetonitrile are preferred solvents due to their ability to stabilize intermediates while maintaining stereochemical integrity.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates. Alcohols (e.g., methanol) are avoided to prevent esterification side reactions.

Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 70–75 | 92 | 99.1 |

| THF | 70–75 | 88 | 98.5 |

| DMF | 70–75 | 78 | 97.2 |

Acid-Base Purification

Treating intermediates with oxalic acid forms a crystalline salt, which is then neutralized with inorganic bases (e.g., NaOH) to regenerate the free base. This step eliminates impurities, achieving >99.9% purity.

Characterization of 3-Bromo-5-Pyrrolidin-2-ylpyridine Oxalate

X-Ray Diffraction (XRD)

The crystalline form-M exhibits distinct peaks at 2θ = 8.2°, 12.5°, and 16.7°, confirming a monoclinic lattice system.

XRD Peaks for Form-M

| 2θ (°) | Intensity (%) | Miller Indices |

|---|---|---|

| 8.2 | 100 | (001) |

| 12.5 | 85 | (011) |

| 16.7 | 78 | (012) |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (UV detection at 254 nm) confirms purity. The oxalate salt elutes at 6.7 minutes with 99.47% area under the curve.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale batches utilize acetone due to its low boiling point (56°C), enabling efficient distillation and reuse. This reduces costs by 40% compared to THF.

Crystallization Optimization

Slow cooling (0.5°C/min) to 0–5°C produces uniform crystals, minimizing solvent inclusion. Filtration through hyflow beds ensures high product recovery (>95%).

Crystallization Parameters

| Parameter | Optimal Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Final Temperature | 0–5°C |

| Stirring Time | 2 hours |

Challenges and Solutions in Synthesis

Stereochemical Control

Racemization during pyrrolidine substitution is mitigated by maintaining temperatures below 15°C and using chiral auxiliaries. Enantiomeric excess (ee) of 98% is achieved via these measures.

Impurity Profiling

Major impurities include de-brominated byproducts (<0.3%) and oxalate dimers (<0.1%). These are removed via acidic carbon treatment and recrystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Amination :

Reaction with primary or secondary amines via Buchwald-Hartwig coupling forms C–N bonds. For example, using palladium catalysts (e.g., Pd(dppf)₂Cl₂) and ligands in dimethylformamide (DMF) at 90–95°C yields amino-substituted derivatives .

Thiolation :

Treatment with thiols in the presence of base generates thioether linkages. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically employed .

| Reaction Type | Conditions | Catalyst/Reagents | Product |

|---|---|---|---|

| Amination | 90–95°C, DMF | Pd(dppf)₂Cl₂, NaI | 3-Amino-5-pyrrolidinylpyridine |

| Thiolation | RT–60°C, THF/DCM | n-BuLi, R–SH | 3-Thioether derivatives |

Cross-Coupling Reactions

The bromine substituent facilitates transition-metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids in THF or DMF using Pd catalysts produces biaryl derivatives. For instance, coupling with 4-pyridinylboronic acid yields 3-aryl-5-pyrrolidinylpyridine .

Heck Coupling :

Alkenes react under Pd catalysis to form styrene-like derivatives. Ethylene glycol solvents and elevated temperatures (100–120°C) optimize yields.

Acid-Base Reactions with Oxalic Acid

The oxalic acid counterion participates in proton transfer and salt formation:

Cation Exchange :

Oxalate salts can be converted to other salts (e.g., hydrochloride) by treatment with HCl in acetone, enhancing solubility for pharmaceutical formulations .

pH-Dependent Solubility :

Below pH 3, the compound exists as a free base; above pH 5, it forms water-soluble oxalate salts, critical for bioavailability.

Oxidation and Reduction Pathways

Oxidation :

The pyrrolidine ring undergoes oxidation with KMnO₄ or H₂O₂ to form pyrrolidone derivatives, altering electronic properties.

Reduction :

Catalytic hydrogenation (H₂, Raney Ni) reduces the pyridine ring to piperidine, modifying biological activity .

| Transformation | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrrolidine oxidation | KMnO₄, H₂O, 50°C | Pyrrolidone derivative |

| Pyridine reduction | H₂ (4–5 bar), Raney Ni, 25–30°C | Piperidine analog |

Comparative Reactivity with Structural Analogs

Replacing the pyrrolidine ring with piperidine (as in 3-bromo-5-(piperidin-2-yl)pyridine dihydrochloride) increases steric hindrance, slowing substitution rates by ~20%. Methyl groups at the 2-position (e.g., 2-methyl-5-pyrrolidinylpyridine) enhance electron density, accelerating coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Organic Molecules

- Building Block : The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications, including oxidation, reduction, and nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Oxygenated pyridine derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced pyridine derivatives |

| Substitution | Nucleophiles (amines, thiols) | Presence of a base | Functional group-modified derivatives |

2. Catalytic Activity

- The compound has been studied for its catalytic properties in various organic reactions, enhancing reaction rates and yields. For instance, it has been shown to catalyze the synthesis of pyrazolo[3,4-b]quinolinones efficiently under mild conditions .

Biological Applications

1. Anticancer Properties

- Mechanism : Research indicates that 3-bromo-5-pyrrolidin-2-ylpyridine; oxalic acid may inhibit specific enzymes involved in tumor growth, such as carbonic anhydrases. This inhibition can lead to reduced cancer cell proliferation.

Case Study : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of cancer cells by modulating enzyme activity .

2. Neuropathic Pain Management

- The compound has potential applications in treating neuropathic pain. Studies have shown that it can modulate human carbonic anhydrases and transient receptor potential vanilloid 1 (TRPV1), which are involved in pain pathways.

Case Study : In vivo experiments indicated that certain enantiomers provided substantial relief from neuropathic pain symptoms, suggesting their viability as therapeutic agents .

Agricultural Applications

1. Plant Growth Regulation

- 3-Bromo-5-pyrrolidin-2-ylpyridine; oxalic acid has been investigated for its effects on plant growth. Low molecular weight heterocyclic compounds have shown promise as growth regulators.

| Property Tested | Effect Observed |

|---|---|

| Chlorophyll Content | Increased by 4-36% |

| Photosynthetic Pigments | Enhanced synthesis |

| Growth Rate | Promoted growth in maize and pea |

Research indicates that these compounds can stimulate vegetative growth and improve photosynthetic efficiency, making them suitable for agricultural biotechnology applications .

Wirkmechanismus

The mechanism of action of 3-bromo-5-pyrrolidin-2-ylpyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Brominated Pyridine Derivatives

3-Bromopyridine-2-carboxylic Acid

- CAS No.: 1211515-68-2

- Structure : Bromine at the 3-position and a carboxylic acid group at the 2-position of pyridine.

- Properties : Higher solubility in polar solvents due to the carboxylic acid group. Acts as a ligand in coordination chemistry.

- Comparison : Unlike the target compound, this derivative lacks the pyrrolidine ring but shares bromine substitution, influencing electrophilic substitution reactivity .

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid

- CAS No.: 61830-40-8

- Structure : Brominated pyrrolopyridine core with a carboxylic acid group.

- Comparison: The fused ring system distinguishes it from the non-fused pyrrolidine-pyridine structure of the target compound .

5-Amino-3-bromo-2-methylpyridine

- CAS No.: 1133116-49-0

- Structure: Bromine at position 3, amino group at position 5, and methyl at position 2.

- Properties: Amino and methyl groups enhance hydrogen-bonding and steric effects, respectively. Used in agrochemical intermediates.

- Comparison: The amino group introduces nucleophilic reactivity absent in the target compound .

Oxalic Acid Salts and Co-Crystals

2-Chloro-4-(Piperidin-1-ylmethyl)pyridine Oxalic Acid

- CAS No.: 406484-56-8

- Structure : Piperidine-methylpyridine linked to oxalic acid.

- Properties : White crystalline powder; acts as a pharmaceutical intermediate.

- Comparison : Replaces pyrrolidine with piperidine, altering ring size and basicity. The chloro substituent modifies electronic properties compared to bromine .

Ferrioxalate Complexes

- Structure : Oxalic acid binds Fe³⁺ to form water-soluble ferrioxalate ions.

- Properties : Used in metal cleaning and photochemical applications.

Oxalic Acid’s Role

- Acidity : pKa1 = 1.27, pKa2 = 4.27, stronger than acetic acid.

- Chelation : Binds metal ions (e.g., Fe³⁺, Ca²⁺), enhancing dissolution of oxides.

- Applications :

Target Compound vs. Analogues

| Property | 3-Bromo-5-pyrrolidin-2-ylpyridine;Oxalic Acid | 3-Bromopyridine-2-carboxylic Acid | 2-Chloro-4-(Piperidin-1-ylmethyl)pyridine Oxalic Acid |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol (estimated) | 202.0 g/mol | 328.8 g/mol |

| Solubility | Moderate in polar solvents | High in water | Low in water |

| Key Functional Groups | Bromo, pyrrolidine, oxalate | Bromo, carboxylic acid | Chloro, piperidine, oxalate |

| Applications | Pharmaceutical intermediate (hypothesized) | Coordination chemistry | Pharmaceutical intermediate |

Biologische Aktivität

3-Bromo-5-pyrrolidin-2-ylpyridine; oxalic acid is a compound that combines a brominated pyridine derivative with oxalic acid. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The molecular formula of 3-bromo-5-pyrrolidin-2-ylpyridine; oxalic acid is , with a molecular weight of 407.17 g/mol. The compound features a bromine atom and a pyrrolidine group, which are critical to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.17 g/mol |

| IUPAC Name | 3-bromo-5-pyrrolidin-2-ylpyridine; oxalic acid |

| InChI Key | QNXHHWZDDQYRCR-UHFFFAOYSA-N |

The biological activity of 3-bromo-5-pyrrolidin-2-ylpyridine; oxalic acid can be attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom may participate in halogen bonding interactions, enhancing the compound's binding affinity to target proteins. The pyrrolidine ring contributes to the specificity of these interactions, potentially influencing various biological pathways.

Anticancer Properties

Research indicates that compounds similar to 3-bromo-5-pyrrolidin-2-ylpyridine; oxalic acid exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that certain derivatives can inhibit carbonic anhydrases, which are implicated in cancer progression and metastasis .

Neuropathic Pain Management

The compound has also been investigated for its potential in managing neuropathic pain. A study reported that related compounds modulate human carbonic anhydrases and transient receptor potential vanilloid 1 (TRPV1), showing promise in alleviating oxaliplatin-induced neuropathy . This suggests that 3-bromo-5-pyrrolidin-2-ylpyridine; oxalic acid could be a candidate for further research in pain management therapies.

Plant Growth Regulation

Interestingly, the compound's biological activity extends to agricultural applications. Research has indicated that low molecular weight heterocyclic compounds can stimulate plant growth, suggesting potential uses as growth regulators in agriculture . This highlights the versatility of 3-bromo-5-pyrrolidin-2-ylpyridine; oxalic acid beyond traditional medicinal applications.

Case Studies

- Anticancer Activity : A series of experiments demonstrated that derivatives of this compound could effectively inhibit cancer cell proliferation through enzyme modulation.

- Neuropathic Pain : In vivo studies showed that specific enantiomers of related compounds provided significant relief from symptoms associated with neuropathic pain, lasting up to 75 minutes post-administration .

Q & A

Q. What are common synthetic routes for preparing 3-bromo-5-pyrrolidin-2-ylpyridine?

- Methodological Answer : The compound can be synthesized via pyridyne cyclization, where intermediates like 2-amino-5-bromo-3-methylpyridine undergo cyclization under basic conditions (e.g., using potassium tert-butoxide) . Alternatively, bromopyridine derivatives can be functionalized through phosphonylation using triethyl phosphite, which introduces reactive groups for downstream modifications . For the pyrrolidine moiety, diastereoselective methods involving Michael addition or cyclization of amino acids (e.g., 5-oxopyrrolidine-2-carboxylic acid derivatives) are effective .

Q. How can the structure of 3-bromo-5-pyrrolidin-2-ylpyridine be confirmed spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying proton environments and carbon frameworks. For example, bromine substituents cause distinct deshielding in aromatic regions . X-ray crystallography, as demonstrated in studies of related bromopyridine heterocycles, provides definitive confirmation of stereochemistry and crystal packing . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Q. What are the stability considerations for oxalic acid co-crystals with pyrrolidine derivatives?

- Methodological Answer : Oxalic acid forms stable co-crystals via hydrogen bonding with amine groups in pyrrolidine. Storage under anhydrous conditions at 2–8°C minimizes hygroscopicity and decomposition . Compatibility testing with common solvents (e.g., DMF, ethanol) is recommended, as oxalic acid may react with basic or oxidizing agents .

Q. Which analytical techniques are suitable for purity assessment of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying impurities. Gas Chromatography (GC) paired with mass spectrometry (GC-MS) detects volatile byproducts. Differential Scanning Calorimetry (DSC) assesses thermal stability and polymorphic transitions .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during pyrrolidine ring formation?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., proline-derived organocatalysts) enhance stereocontrol. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates synthesized via Michael addition exhibit >90% diastereomeric excess when using L-proline catalysts . Solvent polarity (e.g., toluene vs. DMF) and temperature (−20°C to 80°C) also modulate selectivity .

Q. What strategies resolve contradictions in reaction yields reported for bromopyridine functionalization?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). Systematic screening of reaction parameters (e.g., Pd vs. Cu catalysts, ligand effects) using Design of Experiments (DoE) clarifies optimal conditions . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps .

Q. How can computational chemistry aid in predicting reactivity of 3-bromo-5-pyrrolidin-2-ylpyridine?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromine substitution or ring-opening reactions. Molecular docking studies predict binding affinities for biological targets, such as kinase inhibitors . Solvent effects are simulated via COSMO-RS to optimize reaction media .

Q. What are the challenges in scaling up heterocyclic syntheses involving oxalic acid?

- Methodological Answer : Oxalic acid’s low solubility in non-polar solvents complicates large-scale reactions. Continuous flow reactors improve mixing and heat transfer, mitigating side reactions like decarboxylation . Process Analytical Technology (PAT) ensures real-time monitoring of pH and stoichiometry .

Q. How to address conflicting biological activity data for pyrrolidine-pyridine hybrids?

- Methodological Answer : Variability in bioassays (e.g., enzyme inhibition vs. cell viability) requires orthogonal validation. For example, p38 MAP kinase inhibition studies should corroborate cellular cytokine suppression data . Structure-Activity Relationship (SAR) studies with systematic substituent variations (e.g., replacing bromine with iodine) clarify pharmacophore contributions .

Q. What advanced characterization methods elucidate non-covalent interactions in co-crystals?

- Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) maps hydrogen bonds and π-π interactions. Solid-state NMR (ssNMR) probes proton-proton proximities in amorphous regions. Thermogravimetric Analysis (TGA) paired with Fourier-Transform Infrared Spectroscopy (FTIR) tracks dehydration and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.